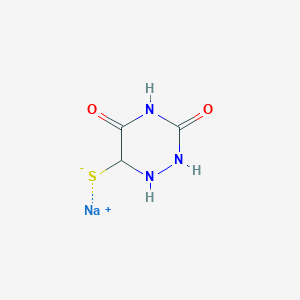
Sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazinane ring with thiolate and dioxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can occur at the triazinane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate exerts its effects involves interactions with various molecular targets. The thiolate group can form strong bonds with metal ions, making it a potent chelating agent. Additionally, the triazinane ring can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine: A simpler triazine derivative with similar nitrogen-rich structure but lacking the thiolate group.
Tetrazine: Another nitrogen-rich heterocycle with four nitrogen atoms, offering different reactivity and applications.
3,5-Diamino-1,2,4-triazole: A precursor in the synthesis of sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate, sharing some structural similarities.
Uniqueness: this compound stands out due to its combination of a triazinane ring with thiolate and dioxo functional groups, providing unique reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C3H4N3NaO2S |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
sodium;3,5-dioxo-1,2,4-triazinane-6-thiolate |
InChI |
InChI=1S/C3H5N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h2,5,9H,(H2,4,6,7,8);/q;+1/p-1 |
InChI-Schlüssel |
CEOUCVUFTLZVLQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1(C(=O)NC(=O)NN1)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


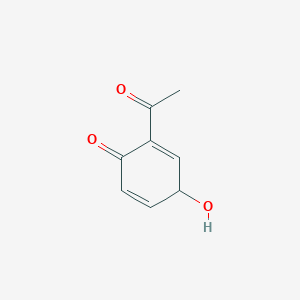
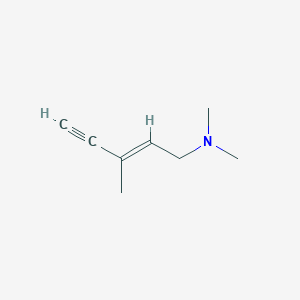
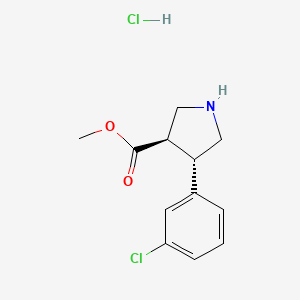
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
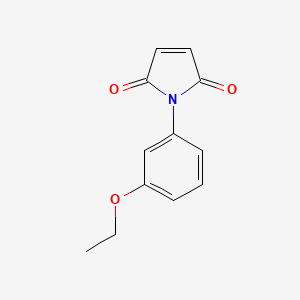
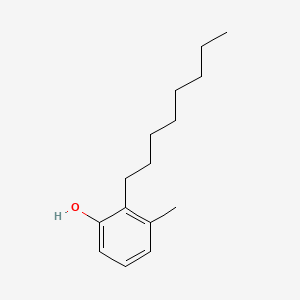
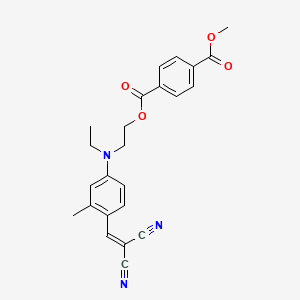
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)
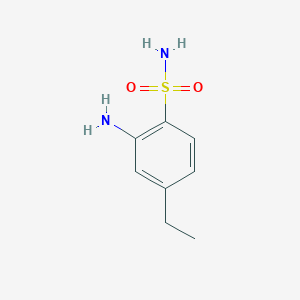

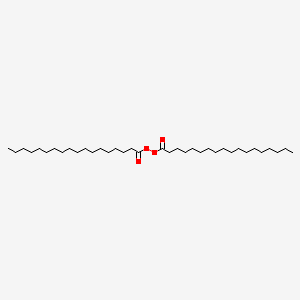
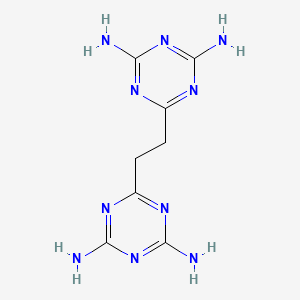
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
